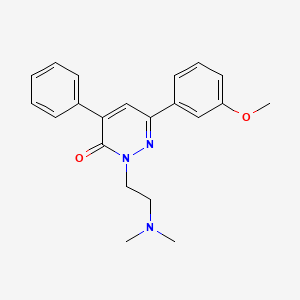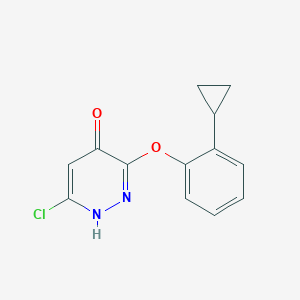
6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one is a pyrimidine derivative, a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, catalysts, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Investigated for their role in enzyme inhibition and interaction with nucleic acids.
Medicine: Explored for their potential as antiviral, antibacterial, and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include inhibition of DNA synthesis, disruption of metabolic processes, or interference with cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the ethyl group at position 6.
4-Hydroxy-2,3-dimethylpyrimidine: Contains a hydroxyl group at position 4 instead of a keto group.
6-Methyl-2,3-dimethylpyrimidin-4(3H)-one: Has a methyl group at position 6 instead of an ethyl group.
Uniqueness
6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one is unique due to the presence of both ethyl and dimethyl groups, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in its interaction with molecular targets and its overall pharmacological profile.
Eigenschaften
CAS-Nummer |
69912-33-0 |
|---|---|
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
6-ethyl-2,3-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C8H12N2O/c1-4-7-5-8(11)10(3)6(2)9-7/h5H,4H2,1-3H3 |
InChI-Schlüssel |
ONLDNEUEDLTGLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=O)N(C(=N1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)
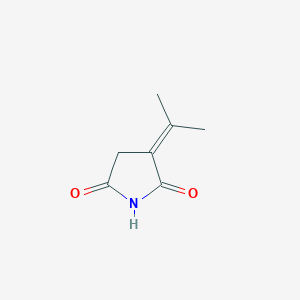
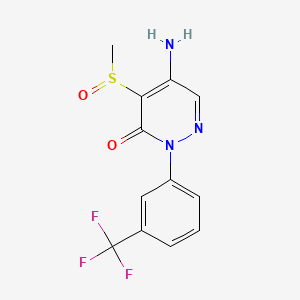





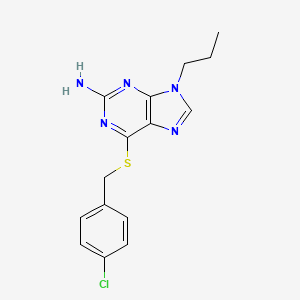
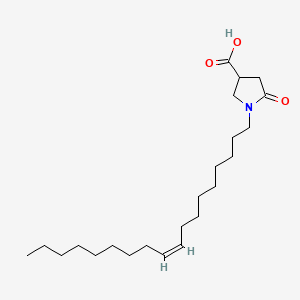
![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)
